Ioxilan
Overview
Description
Synthesis Analysis
The synthesis of Ioxilan and similar compounds involves complex chemical processes. One study developed a tandem synthesis method for structurally novel 3-chloro-4-iodoisoxazoles, indicating the versatility and chemical reactivity of compounds related to Ioxilan. This method simplifies the preparation and purification of 1-iodoalkyne, which could be relevant to the synthesis or modification of Ioxilan-like molecules (Wenwen Chen et al., 2015).
Molecular Structure Analysis
Research on the isomerism of Ioxilan and Iohexol revealed that both compounds exhibit centers of potential isomerism, such as D,L hydroxyalkyls and carbamoyl substituents. These studies highlight the complexity and the critical role of isomerism in determining the physical and chemical properties of these molecules, which in turn impacts their biological tolerance and hydrophilicity (S. J. Foster & M. Sovák, 1988).
Chemical Reactions and Properties
The preparation and evaluation of Ioxilan Carbonate Particles for computed tomography (CT) contrast enhancement of the liver demonstrated the chemical versatility of Ioxilan. This study showcased how Ioxilan derivatives could be synthesized and used as macrophage imaging agents for CT enhancement, indicating the compound's significant potential in medical imaging (Chun Xing Li et al., 1994).
Physical Properties Analysis
The systemic and renal hemodynamic effects of Ioxilan, a third-generation low osmolality nonionic contrast medium, were studied, revealing minimal effects on systemic and renal hemodynamics in canine models. This research confirms the biologically equivalent and good biological tolerance of Ioxilan compared to other contrast agents, attributing these qualities to its novel molecular design and very low osmolality (R. Katzberg et al., 1990).
Chemical Properties Analysis
The study of the biodistribution of cyclic carbonate of Ioxilan highlighted its biodegradability and suitability as a macrophage imaging agent. This research further underscores the complex interaction of Ioxilan derivatives with biological systems and their potential for use in medical diagnostics (Chun Xing Li et al., 1996).
Scientific Research Applications
1. Medical Imaging
Ioxilan is primarily used in medical imaging procedures. For instance, it has been utilized in cerebral angiography, a diagnostic test that helps visualize blood vessels in and around the brain. A case study reported a patient experiencing delirium after cerebral angiography using ioxilan, which underscores the importance of monitoring patients for any neurological changes post-procedure (Ito et al., 2002).
2. Cardiovascular Research
In cardiovascular research, ioxilan has been assessed for its effects during coronary arteriography in canines. A study found that ioxilan, with its specific sodium content, showed a lower incidence of ventricular fibrillation, a serious heart rhythm problem, compared to other contrast media (Misumi et al., 2000).
3. Vascular Health Impact
Research has also been conducted on the impact of ioxilan on vascular health. One study compared ioxilan with iodixanol and found that ioxilan was associated with less contrast-induced vascular dysfunction, improved image quality, and greater patient satisfaction (Ahmadi et al., 2012).
4. Platelet Aggregation
Another study explored the effects of nonionic contrast media like ioxilan on platelet aggregation. It was found that ioxilan, among other agents, caused a significant decrease in platelet aggregation compared to iohexol, indicating varying effects of different contrast media on platelets (Ogawa et al., 2001).
5. Proteomics and Nephrology
In the field of proteomics and nephrology, studies have investigated the urinary protein profiles after the administration of radiocontrast media like ioxilan. These studies contribute to understanding the renal effects of contrast media and potential biomarkers for kidney damage (Hampel et al., 2001).
6. Ophthalmology
In ophthalmology, research has been conducted to explore the possibility of using intraocular lenses loaded with antibiotics like moxifloxacin, assessing the controlled release of the drug, which is a potential application area for compounds like ioxilan (Filipe et al., 2019).
7. Radiology and Radiation Protection
Ioxilan has also been studied in the context of radiology and radiation protection. A study calculated the air Kerma, a unit of radiation dose, of various contrast agents including ioxilan, highlighting its relevance in developing new shielding materials in radiation applications (Tekerek, 2021).
Safety And Hazards
Severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome and toxic epidermal necrolysis (SJS/TEN), acute generalized exanthematous pustulosis (AGEP) and drug reaction with eosinophilia and systemic symptoms (DRESS), may develop from 1 hr to several weeks after intravascular contrast agent administration . Ioxilan may cause renal failure in patients with advanced vascular disease, diabetes . It should be well hydrated before/after procedure .
properties
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLTINZBQPNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048717 | |
Record name | Ioxilan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs. | |
Record name | Ioxilan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09135 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ioxilan | |
CAS RN |
107793-72-6 | |
Record name | Ioxilan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ioxilan [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ioxilan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09135 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ioxilan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ioxilan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOXILAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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